molecular formula C16H19NO B15173708 2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline

2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline

Cat. No.: B15173708
M. Wt: 241.33 g/mol
InChI Key: FHKLQIMKQGMWKU-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline is an organic compound with the molecular formula C15H17NO It is a derivative of aniline, characterized by the presence of two methyl groups at the 2 and 6 positions, and a 4-methylphenylmethoxy group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline typically involves the reaction of 2,6-dimethylaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylaniline: Lacks the 4-methylphenylmethoxy group, leading to different chemical and biological properties.

    4-Methyl-2,6-dimethylaniline: Similar structure but without the methoxy group, affecting its reactivity and applications.

    4-Methoxy-2,6-dimethylaniline: Contains a methoxy group but lacks the 4-methylphenyl group, resulting in different properties.

Uniqueness

2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline is unique due to the presence of both the 4-methylphenylmethoxy group and the 2,6-dimethyl substitution pattern

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2,6-dimethyl-4-[(4-methylphenyl)methoxy]aniline

InChI

InChI=1S/C16H19NO/c1-11-4-6-14(7-5-11)10-18-15-8-12(2)16(17)13(3)9-15/h4-9H,10,17H2,1-3H3

InChI Key

FHKLQIMKQGMWKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=C(C(=C2)C)N)C

Origin of Product

United States

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